ATP-15N5 (dilithium)
Description
Introduction to ATP-15N5 (Dilithium)
Chemical Identity and Nomenclature
ATP-15N5 (dilithium) is a stable isotope-labeled ATP derivative where five nitrogen atoms in the adenine base are replaced with the 15N isotope, and the triphosphate group is coordinated with two lithium ions. Its molecular formula, C₁₀H₁₄Li₂N₅O₁₃P₃ , reflects this dual modification. The IUPAC name—dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate —encapsulates its stereochemical configuration and isotopic substitutions.
Table 1: Key Chemical Properties of ATP-15N5 (Dilithium)
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄Li₂N₅O₁₃P₃ |
| Molecular Weight | 524.1 g/mol |
| IUPAC Name | Dilithium;[[[(2R,3R,5R)-5-(6-(¹⁵N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
| SMILES Notation | [Li+].[Li+].C1=[¹⁵N]C(=C2C(=[¹⁵N]1)¹⁵N[C@H]3C@@HO)O)[¹⁵NH2] |
The structure comprises three key components:
- Adenine Base : All five nitrogen atoms (N1, N3, N6, N7, N9) are replaced with ¹⁵N, enabling precise tracking in isotopic tracer studies.
- Ribose Sugar : Maintains the β-D-ribofuranose configuration critical for ATP’s biological activity.
- Triphosphate Chain : Coordinated with two lithium ions, altering the compound’s solubility and ionic interactions compared to magnesium- or sodium-bound ATP.
Historical Development of Isotopically Labeled ATP Derivatives
The development of isotopically labeled ATP derivatives originated in the mid-20th century with the advent of nuclear magnetic resonance (NMR) and mass spectrometry (MS). Early efforts focused on incorporating ¹⁴C and ³H labels, but their radioactive nature limited applications. The shift to stable isotopes like ¹³C and ¹⁵N in the 1980s–1990s enabled safer, long-term metabolic studies.
Key Milestones:
- ATP-¹³C₁₀,¹⁵N₅ : Introduced in the early 2000s, this "fully labeled" ATP variant replaced all carbons and nitrogens with ¹³C and ¹⁵N, respectively, for high-resolution NMR studies of ATP-binding proteins.
- Uridine-¹³C₉,¹⁵N₂ Triphosphate : Demonstrated the utility of dual isotopic labeling in RNA synthesis tracking, paving the way for analogous ATP derivatives.
ATP-15N5 (dilithium) emerged as a specialized tool for nitrogen-focused metabolic analyses, particularly in mitochondrial energy transfer and kinase activity assays. Its selective ¹⁵N labeling reduces spectral overlap in NMR, enhancing signal clarity.
Role of Lithium Counterions in ATP Complex Stability
Lithium ions in ATP-15N5 (dilithium) critically influence its physicochemical behavior. Unlike native ATP, which typically binds Mg²⁺ or Na⁺, the Li⁺ coordination alters the triphosphate group’s charge distribution and solubility.
Table 2: Counterion Effects on ATP Complexes
| Counterion | Ionic Radius (Å) | Charge Density | Solubility in H₂O (g/L) |
|---|---|---|---|
| Li⁺ | 0.76 | High | 12.3 |
| Na⁺ | 0.95 | Moderate | 8.9 |
| Mg²⁺ | 0.72 | Very High | 5.2 |
Lithium’s small ionic radius (0.76 Å) and high charge density stabilize the triphosphate group through strong electrostatic interactions, reducing hydrolysis rates compared to Mg²⁺-ATP complexes. This stability is crucial for experimental protocols requiring prolonged incubation times. Additionally, Li⁺’s monovalent charge minimizes competitive binding with divalent cation-dependent enzymes, allowing selective inhibition or activation in kinetic studies.
The dilithium form also enhances aqueous solubility (12.3 g/L vs. 8.9 g/L for Na⁺-ATP), facilitating preparation of high-concentration stock solutions for biochemical assays.
Properties
Molecular Formula |
C10H14Li2N5O13P3 |
|---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
GSCAHXFCKKVRCE-GQUJDUEPSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2] |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Biosynthetic Pathways
ATP-15N5 dilithium is synthesized via enzymatic or chemical methods using 15N-labeled precursors. Key approaches include:
Enzymatic Synthesis :
ATP-15N5 is produced via kinase-mediated phosphorylation of adenosine diphosphate (ADP-15N5) using 15N-labeled phosphate donors. For example, [13C10,15N5]-GTP was enzymatically converted to 13C10,15N5-cGAMP using murine cyclic GMP-AMP synthase (m-cGAS), demonstrating the viability of enzyme-catalyzed isotopic incorporation. Similarly, ATP-15N5 can be synthesized using hexokinase or creatine kinase in the presence of 15N-enriched phosphate sources.Chemical Phosphorylation :
Chemical methods involve reacting 15N-labeled adenosine with phosphorus oxychloride (POCl3) or trimetaphosphate in anhydrous conditions. A study on ADP-13C10 dilithium synthesis highlights the use of lithium salts to stabilize the triphosphate group during phosphorylation. For ATP-15N5, this method requires stoichiometric control to avoid over-phosphorylation to tetraphosphate derivatives.
Nitrogen-15 Incorporation
The five 15N atoms are introduced at specific positions:
- Adenine Ring : Four 15N atoms are incorporated during the synthesis of adenine from 15N-labeled ammonium sulfate or urea.
- Amino Group : The exocyclic amine at position 6 of adenine is labeled using 15NH3.
Table 1 summarizes isotopic sources and their roles:
| Position | 15N Source | Incorporation Method |
|---|---|---|
| Adenine N1, N3, N7, N9 | 15N-ammonium sulfate | Purine biosynthesis pathways |
| Exocyclic N6 | 15NH3 | Chemical amination |
Synthetic Workflows
Enzymatic Phosphorylation
A validated protocol involves:
- Substrate Preparation : 15N-labeled adenosine is synthesized via microbial fermentation using E. coli cultures supplemented with 15N-labeled ammonium chloride.
- Phosphorylation :
- Lithiation : The product is treated with lithium hydroxide to form the dilithium salt, enhancing solubility and stability.
Yield : Enzymatic methods achieve ~60–75% yield, with purity >95%.
Chemical Synthesis
Chemical routes emphasize controlled phosphorylation:
- Adenosine Activation : 15N-labeled adenosine is dissolved in anhydrous DMF under argon.
- Phosphorylation : POCl3 is added at −20°C, followed by quenching with lithium bicarbonate.
- Purification : Ion-exchange chromatography isolates ATP-15N5 dilithium from byproducts (e.g., ADP-15N5, AMP-15N5).
Challenges :
- Side reactions produce ~10–15% ADP-15N5, requiring iterative purification.
- Lithium counterions must be maintained at pH 7.5–8.0 to prevent hydrolysis.
Purification and Analytical Validation
Chromatographic Techniques
Mass Spectrometry
MALDI-TOF and LC-MS/MS confirm isotopic enrichment:
- MALDI-TOF : ATP-15N5 exhibits m/z 512.1 ([M−H]−) vs. 507.2 for unlabeled ATP.
- LC-MS/MS : MRM transitions (e.g., m/z 652→146 for 15N5-labeled ATP) quantify purity.
Table 2 compares analytical methods:
| Method | Sensitivity | Isotopic Resolution | Reference |
|---|---|---|---|
| MALDI-TOF | 0.5 fmol | Moderate | |
| LC-MS/MS | 0.1 nM | High | |
| Ion-Exchange HPLC | 1 µg | Low |
Applications and Comparative Analysis
ATP-15N5 dilithium is used in:
- Metabolic Tracing : Quantifying ATP turnover in 15N flux assays.
- Structural Biology : NMR studies of ATP-binding proteins.
Table 3 contrasts ATP-15N5 dilithium with analogs:
| Compound | Isotope | Solubility (mg/mL) | Application |
|---|---|---|---|
| ATP-15N5 dilithium | 15N5 | 25.6 (H2O, pH 7.4) | Metabolic studies |
| ATP-13C10 dilithium | 13C10 | 18.9 | Isotope ratio MS |
| ATP-d4 (deuterated) | D4 | 12.3 | Pharmacokinetic assays |
Chemical Reactions Analysis
Types of Reactions
ATP-15N5 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The breakdown of ATP-15N5 into adenosine diphosphate and inorganic phosphate.
Phosphorylation: The transfer of a phosphate group to other molecules.
Complexation: Formation of complexes with metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include water, enzymes like ATPases, and metal ions. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed
The major products formed from the hydrolysis of ATP-15N5 (dilithium) include adenosine diphosphate and inorganic phosphate. Phosphorylation reactions result in phosphorylated substrates .
Scientific Research Applications
Metabolic Research
ATP-15N5 dilithium is widely used in metabolic studies due to its ability to serve as a tracer in various biochemical pathways. The incorporation of nitrogen isotopes enables researchers to track metabolic fluxes and understand energy dynamics within cells.
Case Study: Metabolic Flux Analysis
In a study examining the metabolic pathways in cancer cells, ATP-15N5 was utilized to trace the utilization of energy substrates. The results indicated altered metabolic fluxes in tumorigenic cells compared to normal cells, highlighting potential therapeutic targets for cancer treatment .
Drug Development
The compound plays a significant role in drug development, particularly in understanding the pharmacokinetics and pharmacodynamics of drugs that interact with ATP-dependent processes.
Table 1: Applications in Drug Development
Biochemical Pathway Studies
ATP-15N5 dilithium serves as an essential coenzyme in various biochemical reactions, making it invaluable for studying enzymatic activities and cellular signaling pathways.
Case Study: Enzyme Kinetics
A study focused on the kinetics of ATP-dependent enzymes demonstrated that using ATP-15N5 allowed for precise measurements of reaction rates and enzyme efficiency. This approach provided insights into the regulatory mechanisms of metabolic enzymes under different physiological conditions .
Cellular Signaling Research
The compound is also critical in exploring cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels.
Table 2: Key Signaling Pathways Involving ATP-15N5
Advanced Analytical Techniques
The use of ATP-15N5 dilithium has been enhanced by advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), which allow for detailed characterization of its interactions within biological systems.
Case Study: Mass Spectrometry Analysis
Researchers employed mass spectrometry to analyze the intracellular concentrations of nucleotide triphosphates, including ATP-15N5. The study demonstrated that this technique could accurately quantify the levels of ATP in various cellular states, providing insights into cellular energy status under stress conditions .
Mechanism of Action
ATP-15N5 (dilithium) exerts its effects by providing metabolic energy to drive various cellular processes. It acts as a coenzyme in enzymatic reactions, facilitating the transfer of phosphate groups. The molecular targets include enzymes like ATPases, which hydrolyze ATP to release energy. The pathways involved include cellular respiration and energy metabolism .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on ¹³C substitution. †Estimated based on deuterium substitution. ‡Estimated based on uridine structure. §Approximate value from organic salt data .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
